molecular formula BH3O2 B1209890 Dihydroxyborane CAS No. 74930-82-8

Dihydroxyborane

Cat. No. B1209890
CAS RN: 74930-82-8
M. Wt: 45.84 g/mol
InChI Key: ZADPBFCGQRWHPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09212118B2

Procedure details

A 500 mL dry flask was charged with 2-bromo-5-fluoro-4-isopropylanisole (compound of formula 4, Scheme 3) (24.6 g, 0.1 mol) and dissolved in toluene (80 mL) and THF (80 mL). The resulting solution was flushed with argon, and tri-isopropylborate (32 mL, 0.14 mol) was added. The mixture was cooled to −80° C. Then 10 M n-BuLi in hexanes (12.5 mL, 0.125 mol) was added slowly, maintaining a temperature below −55° C. Thirty minutes after completion of the n-BuLi addition, the reaction was warmed to −35° C. and quenched into 3 M H2SO4 solution (75 mL, 0.225 mol). DIPE (200 mL) was added to the mixture to dilute the organic layer. The mixture was stirred (15 min) and the aqueous layer was cut away. The organic layer was washed with 3.0 M H2SO4 (75 mL). The organic phase was extracted three times with 1M NaOH (200 mL first and then 50 mL and 50 mL). The three NaOH extractions were combined, diluted with 2-propanol (85 mL), and cooled to 15° C. Then the solution was slowly acidified to pH ˜2 using 3 M H2SO4 (70 mL) while maintaining temperature at 15-20° C. The resulting slurry was stirred for 1 hour and then filtered. The filter cake was washed with water (3×30 mL) and dried under an air flow for 1 day. The white crystalline solid was isolated to yield boronic acid of formula 5 (Scheme 3) (19.23 g, 91%): mp 100-102° C.; 1H NMR (CDCl3) δ 1.25 (d, J=6.9 Hz, 6H), 3.17 (sept., J=6.9 Hz, 1H), 3.88 (s, 3H), 5.83 (s, 2H), 6.59 (d, J=12.4 Hz, 1H), 7.72 (d, J=6.6 Hz, 1H).
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
24.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
32 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
hexanes
Quantity
12.5 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
75 mL
Type
reactant
Reaction Step Six
Quantity
80 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([CH:8]([CH3:10])[CH3:9])[C:5]([F:11])=[CH:4][C:3]=1[O:12][CH3:13].C([O:17][B:18](OC(C)C)[O:19]C(C)C)(C)C.[Li]CCCC.OS(O)(=O)=O>C1(C)C=CC=CC=1.C1COCC1>[BH:18]([OH:19])[OH:17].[Br:1][C:2]1[CH:7]=[C:6]([CH:8]([CH3:10])[CH3:9])[C:5]([F:11])=[CH:4][C:3]=1[O:12][CH3:13]

Inputs

Step One
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
24.6 g
Type
reactant
Smiles
BrC1=C(C=C(C(=C1)C(C)C)F)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=C(C(=C1)C(C)C)F)OC
Step Three
Name
Quantity
32 mL
Type
reactant
Smiles
C(C)(C)OB(OC(C)C)OC(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
hexanes
Quantity
12.5 mL
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Step Six
Name
Quantity
75 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Seven
Name
Quantity
80 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-80 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred (15 min)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 500 mL dry flask
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
maintaining a temperature below −55° C
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was warmed to −35° C.
ADDITION
Type
ADDITION
Details
DIPE (200 mL) was added to the mixture
ADDITION
Type
ADDITION
Details
to dilute the organic layer
WASH
Type
WASH
Details
The organic layer was washed with 3.0 M H2SO4 (75 mL)
EXTRACTION
Type
EXTRACTION
Details
The organic phase was extracted three times with 1M NaOH (200 mL first
EXTRACTION
Type
EXTRACTION
Details
The three NaOH extractions
ADDITION
Type
ADDITION
Details
diluted with 2-propanol (85 mL)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 15° C
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining temperature at 15-20° C
STIRRING
Type
STIRRING
Details
The resulting slurry was stirred for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake was washed with water (3×30 mL)
CUSTOM
Type
CUSTOM
Details
dried under an air flow for 1 day
Duration
1 d
CUSTOM
Type
CUSTOM
Details
The white crystalline solid was isolated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
B(O)O
Name
Type
product
Smiles
BrC1=C(C=C(C(=C1)C(C)C)F)OC
Measurements
Type Value Analysis
AMOUNT: MASS 19.23 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 77.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09212118B2

Procedure details

A 500 mL dry flask was charged with 2-bromo-5-fluoro-4-isopropylanisole (compound of formula 4, Scheme 3) (24.6 g, 0.1 mol) and dissolved in toluene (80 mL) and THF (80 mL). The resulting solution was flushed with argon, and tri-isopropylborate (32 mL, 0.14 mol) was added. The mixture was cooled to −80° C. Then 10 M n-BuLi in hexanes (12.5 mL, 0.125 mol) was added slowly, maintaining a temperature below −55° C. Thirty minutes after completion of the n-BuLi addition, the reaction was warmed to −35° C. and quenched into 3 M H2SO4 solution (75 mL, 0.225 mol). DIPE (200 mL) was added to the mixture to dilute the organic layer. The mixture was stirred (15 min) and the aqueous layer was cut away. The organic layer was washed with 3.0 M H2SO4 (75 mL). The organic phase was extracted three times with 1M NaOH (200 mL first and then 50 mL and 50 mL). The three NaOH extractions were combined, diluted with 2-propanol (85 mL), and cooled to 15° C. Then the solution was slowly acidified to pH ˜2 using 3 M H2SO4 (70 mL) while maintaining temperature at 15-20° C. The resulting slurry was stirred for 1 hour and then filtered. The filter cake was washed with water (3×30 mL) and dried under an air flow for 1 day. The white crystalline solid was isolated to yield boronic acid of formula 5 (Scheme 3) (19.23 g, 91%): mp 100-102° C.; 1H NMR (CDCl3) δ 1.25 (d, J=6.9 Hz, 6H), 3.17 (sept., J=6.9 Hz, 1H), 3.88 (s, 3H), 5.83 (s, 2H), 6.59 (d, J=12.4 Hz, 1H), 7.72 (d, J=6.6 Hz, 1H).
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
24.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
32 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
hexanes
Quantity
12.5 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
75 mL
Type
reactant
Reaction Step Six
Quantity
80 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([CH:8]([CH3:10])[CH3:9])[C:5]([F:11])=[CH:4][C:3]=1[O:12][CH3:13].C([O:17][B:18](OC(C)C)[O:19]C(C)C)(C)C.[Li]CCCC.OS(O)(=O)=O>C1(C)C=CC=CC=1.C1COCC1>[BH:18]([OH:19])[OH:17].[Br:1][C:2]1[CH:7]=[C:6]([CH:8]([CH3:10])[CH3:9])[C:5]([F:11])=[CH:4][C:3]=1[O:12][CH3:13]

Inputs

Step One
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
24.6 g
Type
reactant
Smiles
BrC1=C(C=C(C(=C1)C(C)C)F)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=C(C(=C1)C(C)C)F)OC
Step Three
Name
Quantity
32 mL
Type
reactant
Smiles
C(C)(C)OB(OC(C)C)OC(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
hexanes
Quantity
12.5 mL
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Step Six
Name
Quantity
75 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Seven
Name
Quantity
80 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-80 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred (15 min)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 500 mL dry flask
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
maintaining a temperature below −55° C
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was warmed to −35° C.
ADDITION
Type
ADDITION
Details
DIPE (200 mL) was added to the mixture
ADDITION
Type
ADDITION
Details
to dilute the organic layer
WASH
Type
WASH
Details
The organic layer was washed with 3.0 M H2SO4 (75 mL)
EXTRACTION
Type
EXTRACTION
Details
The organic phase was extracted three times with 1M NaOH (200 mL first
EXTRACTION
Type
EXTRACTION
Details
The three NaOH extractions
ADDITION
Type
ADDITION
Details
diluted with 2-propanol (85 mL)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 15° C
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining temperature at 15-20° C
STIRRING
Type
STIRRING
Details
The resulting slurry was stirred for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake was washed with water (3×30 mL)
CUSTOM
Type
CUSTOM
Details
dried under an air flow for 1 day
Duration
1 d
CUSTOM
Type
CUSTOM
Details
The white crystalline solid was isolated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
B(O)O
Name
Type
product
Smiles
BrC1=C(C=C(C(=C1)C(C)C)F)OC
Measurements
Type Value Analysis
AMOUNT: MASS 19.23 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 77.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.